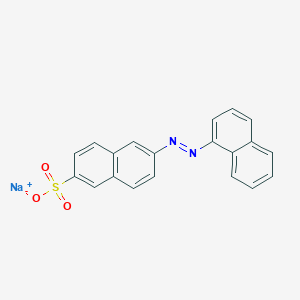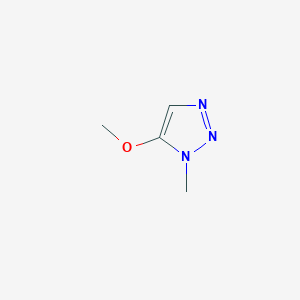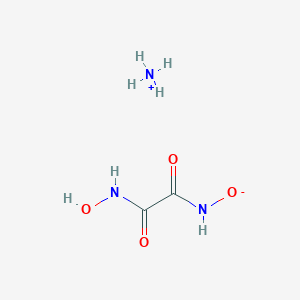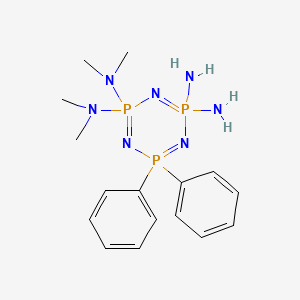![molecular formula C13H14N6O3 B14733905 Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate CAS No. 6622-63-5](/img/structure/B14733905.png)
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino and nitroso groups, as well as an ethyl ester group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoate moiety with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitroso and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar in structure but lacks the nitroso group.
Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate: Contains a dichloropyrimidine ring instead of a diamino-nitroso-pyrimidine ring.
Uniqueness
Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate is unique due to the presence of both amino and nitroso groups on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
6622-63-5 |
|---|---|
Fórmula molecular |
C13H14N6O3 |
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H14N6O3/c1-2-22-12(20)7-3-5-8(6-4-7)16-11-9(19-21)10(14)17-13(15)18-11/h3-6H,2H2,1H3,(H5,14,15,16,17,18) |
Clave InChI |
UKIQCHYTMCCITC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)


![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)



![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)




